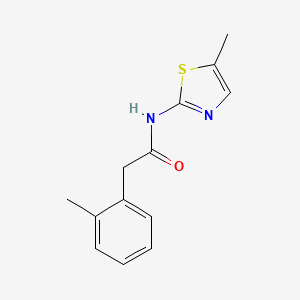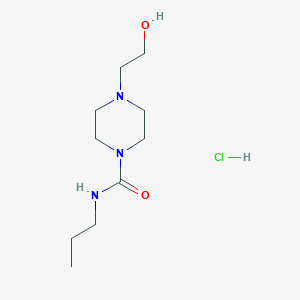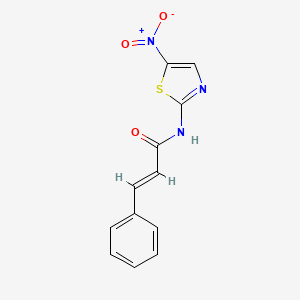
N-(5-chloro-2-pyridinyl)-N'-(2-methylphenyl)urea
Übersicht
Beschreibung
N-(5-chloro-2-pyridinyl)-N'-(2-methylphenyl)urea, also known as diuron, is a herbicide that belongs to the family of phenylureas. It is widely used in agriculture to control the growth of weeds in crops such as cotton, sugarcane, and citrus. Diuron is also used in non-crop areas such as golf courses, parks, and residential areas.
Wirkmechanismus
Diuron works by inhibiting the photosystem II complex in the chloroplasts of plants, which is responsible for the conversion of light energy into chemical energy. This leads to a disruption in the electron transport chain, resulting in the production of reactive oxygen species and ultimately causing cell death.
Biochemical and Physiological Effects:
Diuron has been shown to have toxic effects on aquatic organisms such as fish and algae. It can also accumulate in soil and water, leading to potential environmental hazards. In humans, N-(5-chloro-2-pyridinyl)-N'-(2-methylphenyl)urea exposure has been linked to increased risk of certain cancers, although the evidence is not conclusive.
Vorteile Und Einschränkungen Für Laborexperimente
Diuron is a widely used herbicide that has been extensively studied for its mechanism of action and potential use in cancer treatment. However, its toxic effects on the environment and potential health risks to humans must be taken into consideration.
Zukünftige Richtungen
Future research on N-(5-chloro-2-pyridinyl)-N'-(2-methylphenyl)urea could focus on developing more environmentally friendly herbicides that are less toxic to aquatic organisms and have a lower risk of environmental contamination. Additionally, further studies on the potential use of N-(5-chloro-2-pyridinyl)-N'-(2-methylphenyl)urea in cancer treatment could lead to the development of new therapies for cancer patients.
Synthesemethoden
Diuron can be synthesized by reacting 2-methylphenyl isocyanate with 5-chloro-2-pyridinylamine in the presence of a base such as sodium hydroxide. The reaction results in the formation of N-(5-chloro-2-pyridinyl)-N'-(2-methylphenyl)urea, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Diuron has been extensively studied for its herbicidal properties. It is known to inhibit photosynthesis by blocking the electron transport chain in the chloroplasts of plants, leading to the death of the weeds. Diuron has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c1-9-4-2-3-5-11(9)16-13(18)17-12-7-6-10(14)8-15-12/h2-8H,1H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKYZGOJGFCBMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401239838 | |
| Record name | N-(5-Chloro-2-pyridinyl)-N′-(2-methylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401239838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20885-37-4 | |
| Record name | N-(5-Chloro-2-pyridinyl)-N′-(2-methylphenyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20885-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Chloro-2-pyridinyl)-N′-(2-methylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401239838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(2-nitrovinyl)phenoxy]propanoic acid](/img/structure/B5329724.png)


![3-[3-(2,4-cyclohexadien-1-yl)-2-propen-1-yl]-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5329734.png)
![4-(3-hydroxy-3-methylbutyl)-N-[2-(5-methyl-2-furyl)ethyl]benzamide](/img/structure/B5329744.png)
![3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5329754.png)
![2-[3-(1-naphthyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxo-1-pyridin-3-ylethanone](/img/structure/B5329758.png)

![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B5329762.png)

![2-ethyl-4-[4-(1H-pyrrol-2-ylcarbonyl)-1-piperazinyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5329770.png)

![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-{2-[(4-methyl-2-pyridinyl)amino]ethyl}acetamide](/img/structure/B5329787.png)
![N-[3-({[(3,5-dichlorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5329808.png)